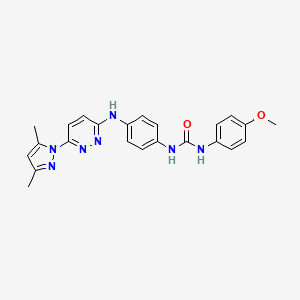

1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O2/c1-15-14-16(2)30(29-15)22-13-12-21(27-28-22)24-17-4-6-18(7-5-17)25-23(31)26-19-8-10-20(32-3)11-9-19/h4-14H,1-3H3,(H,24,27)(H2,25,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPGUSFVYXLRQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-methoxyphenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolyl-pyridazinyl intermediate, followed by the introduction of the amino group and subsequent coupling with the methoxyphenyl isocyanate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-methoxyphenyl)urea has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.

Industry: It is used in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound belongs to a class of arylurea derivatives with heterocyclic substitutions. Below is a comparative analysis with similar compounds from the evidence:

Physicochemical Properties

- Solubility : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to methyl-substituted analogs () due to enhanced polarity .

- Stability : Steric hindrance from the 3,5-dimethylpyrazole may increase resistance to metabolic degradation compared to unsubstituted pyrazoles () .

Critical Analysis of Available Data

- Gaps: Limited experimental data (e.g., melting points, spectroscopic profiles) for the target compound. Biological activity remains speculative.

- Strengths : Structural parallels with well-studied analogs () allow reasonable inferences about synthesis and properties.

Biological Activity

The compound 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-methoxyphenyl)urea is a complex organic molecule that exhibits significant biological activity. Its unique structure, which incorporates a pyrazole moiety and a pyridazine ring, suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents for various diseases.

Chemical Structure

The molecular formula for this compound is , characterized by multiple functional groups that contribute to its biological properties. The structure can be visualized as follows:

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities, including:

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Studies indicate that it may induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.

- Anti-inflammatory Effects : In animal models, the compound has been observed to reduce inflammation markers, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammatory markers in vivo | |

| Antimicrobial | Effective against specific bacterial strains |

Case Study: Anticancer Activity

A study published in Sage Journals examined the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial disruption being proposed as key pathways for its anticancer effects .

Case Study: Anti-inflammatory Effects

In a separate investigation, the compound was administered to mice with induced paw edema. The results showed a dose-dependent decrease in paw swelling, alongside reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests its potential utility in treating inflammatory conditions.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the pyrazole and pyridazine rings play crucial roles in modulating enzyme activities and interacting with cellular receptors involved in apoptosis and inflammation.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

- Methodological Answer : Use a Design of Experiments (DOE) approach to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical variables. Reaction efficiency can be assessed via HPLC yield quantification and kinetic studies . For multi-component reactions (e.g., coupling pyridazine, pyrazole, and urea moieties), orthogonal protection strategies may minimize side products .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Methodological Answer : Combine X-ray crystallography (for solid-state conformation) with 2D NMR (e.g., HSQC, HMBC for connectivity) and high-resolution mass spectrometry (HRMS) . For example, dihedral angles between aromatic rings (e.g., pyridazine and pyrazole) can be validated against crystallographic data from analogous compounds . IR spectroscopy can confirm urea C=O and N-H stretches (~1640–1680 cm⁻¹ and ~3300 cm⁻¹, respectively).

Q. What safety protocols are essential during handling and synthesis?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and fume hoods, especially when working with reactive intermediates (e.g., hydrazines). For pyridazine derivatives, monitor for exothermic reactions during coupling steps. Toxicity data for structurally similar compounds (e.g., pyrazole-containing intermediates) should inform risk assessments .

Advanced Research Questions

Q. How can computational methods accelerate reaction pathway discovery for derivatives of this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT for transition-state modeling) and machine learning to predict regioselectivity in pyridazine functionalization. Tools like ICReDD’s reaction path search algorithms can identify low-energy pathways for urea bond formation, reducing trial-and-error experimentation . Molecular dynamics simulations can also assess solvent effects on reaction kinetics.

Q. What crystallographic challenges arise in characterizing this compound, and how are they resolved?

- Methodological Answer : Crystallization may require slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) due to the compound’s planar aromatic systems. For disordered methoxyphenyl groups, use TWINABS for data correction. Hydrogen-bonding networks (e.g., O–H⋯N interactions) stabilize the crystal lattice, as seen in related pyrazole-urea structures .

Q. How can researchers address contradictions in biological activity data for derivatives?

- Methodological Answer : Perform meta-analysis of dose-response curves and binding assays (e.g., SPR or ITC) to reconcile discrepancies. For example, conflicting IC₅₀ values may arise from variations in cell-line permeability or off-target effects. Cross-validate using isothermal titration calorimetry (ITC) to quantify ligand-receptor binding thermodynamics .

Q. What strategies improve yield in multi-step syntheses involving pyridazine-pyrazole-urea scaffolds?

- Methodological Answer : Optimize protecting groups for pyrazole NH (e.g., tert-butoxycarbonyl) to prevent undesired coupling during urea formation. Use flow chemistry for exothermic steps (e.g., SNAr reactions on pyridazine). Purification via flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) enhances purity .

Q. How do electronic effects of substituents (e.g., methoxy vs. methyl groups) influence reactivity?

- Methodological Answer : Conduct Hammett studies to correlate substituent σ values with reaction rates. For example, electron-donating methoxy groups on the phenyl ring may enhance nucleophilic aromatic substitution (SNAr) on pyridazine by activating the leaving group. Compare with DFT-calculated charge distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.